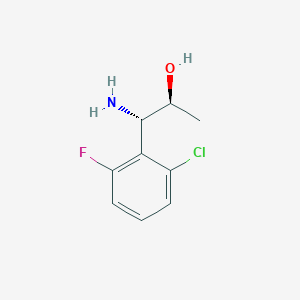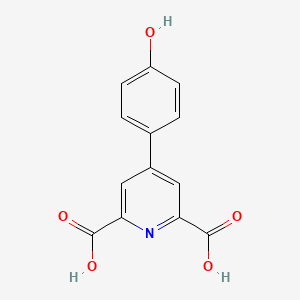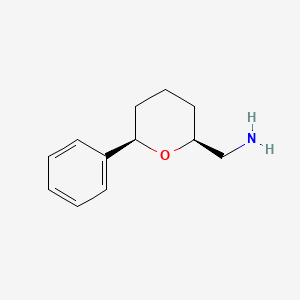
4-N,1,2-tribenzylazetidine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,1,2-tribenzylazetidine-2,4-dicarboxamide is a synthetic organic compound with the molecular formula C26H27N3O2 It is characterized by the presence of three benzyl groups attached to an azetidine ring, which is a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,1,2-tribenzylazetidine-2,4-dicarboxamide typically involves the reaction of azetidine-2,4-dicarboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-N,1,2-tribenzylazetidine-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
4-N,1,2-tribenzylazetidine-2,4-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mecanismo De Acción
The mechanism of action of 4-N,1,2-tribenzylazetidine-2,4-dicarboxamide involves its interaction with specific molecular targets. The benzyl groups and the azetidine ring play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide
- N1,N2,4-tribenzylazetidine-2,4-dicarboxamide
Uniqueness
4-N,1,2-tribenzylazetidine-2,4-dicarboxamide is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C26H27N3O2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-N,1,2-tribenzylazetidine-2,4-dicarboxamide |
InChI |
InChI=1S/C26H27N3O2/c27-25(31)26(16-20-10-4-1-5-11-20)17-23(29(26)19-22-14-8-3-9-15-22)24(30)28-18-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H2,27,31)(H,28,30) |
Clave InChI |
YPKLYDONIPLZJM-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C1(CC2=CC=CC=C2)C(=O)N)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)

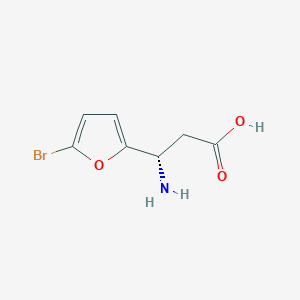
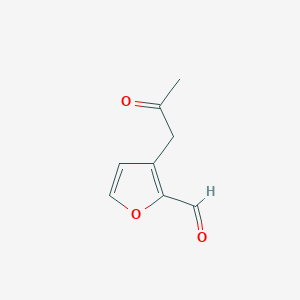
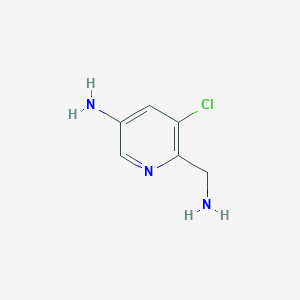
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
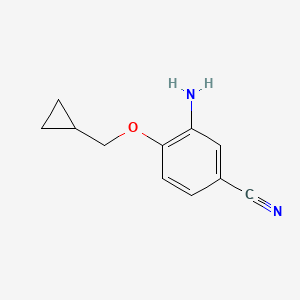
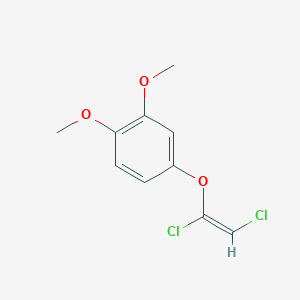
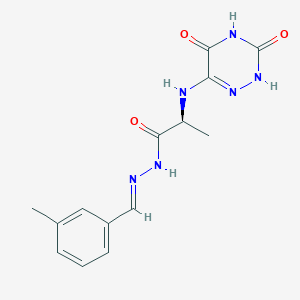
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
